molecular formula C10H12F3N B157048 1-[4-(Trifluoromethyl)phenyl]propan-2-amine CAS No. 1626-74-0

1-[4-(Trifluoromethyl)phenyl]propan-2-amine

Cat. No.: B157048
CAS No.: 1626-74-0
M. Wt: 203.2 g/mol
InChI Key: SUUROQOAYQTBFV-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]propan-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Trifluoromethyl)phenyl]propan-2-amine can be synthesized through several methods. One common approach involves the reaction of acetophenone with trifluoromethylacetate . This reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced purification techniques, such as distillation and crystallization, is crucial to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]propan-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-[4-(Trifluoromethyl)phenyl]propan-2-amine is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it valuable for applications where other similar compounds may not be as effective or suitable.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13/h2-5,7H,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUROQOAYQTBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936719
Record name 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1626-74-0
Record name α-Methyl-4-(trifluoromethyl)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1626-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, alpha-methyl-p-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(2-Nitro-propenyl)-4-trifluoromethyl-benzene (I-43a: 2.85 g, 12.33 mmol) was reacted with LiAlH4 (1.87 g, 49.31 mmol) in dry THF (40 mL). The resulting mixture was refluxed for 5 hours at 70° C. The reaction was monitored by TLC (20% ethylacetate in hexane). The reaction mass was cooled to 0° C., quenched with 10% NaOH solution (2 mL) and stirred for 20 minutes. The precipitated solid was filtered, washed with DCM and concentrated under reduced pressure to afford 2.5 g of the crude product which was used for the next step without further purification. LCMS: m/z=204.1 (M+1)
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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